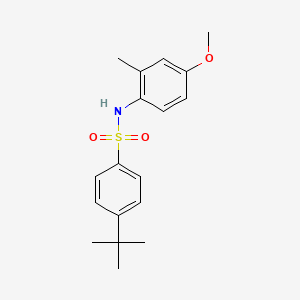![molecular formula C18H22N2O3S B4286767 N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286767.png)
N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide
Übersicht
Beschreibung
N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide, commonly referred to as MPSP, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis. MPSP has gained significant attention in recent years due to its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Wirkmechanismus
MPSP exerts its effects by inhibiting the activity of N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide, a negative regulator of insulin signaling. N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide dephosphorylates and inactivates the insulin receptor and downstream signaling molecules, leading to insulin resistance and impaired glucose homeostasis. By inhibiting N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide, MPSP enhances insulin signaling and improves glucose uptake and utilization in insulin-sensitive tissues such as muscle and liver.
Biochemical and Physiological Effects
In addition to its effects on insulin signaling and glucose homeostasis, MPSP has been shown to have other biochemical and physiological effects. MPSP has been shown to improve lipid metabolism by reducing triglyceride levels and increasing HDL cholesterol levels. MPSP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
MPSP has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide, making it a useful tool for studying the role of N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide in insulin signaling and glucose homeostasis. MPSP is also relatively stable and can be easily synthesized in large quantities.
One limitation of MPSP is that it is not suitable for use in clinical trials due to its poor pharmacokinetic properties. MPSP has a short half-life and is rapidly metabolized in vivo, limiting its effectiveness as a therapeutic agent.
Zukünftige Richtungen
Despite its limitations, MPSP has significant potential for further research and development. Future studies could focus on improving the pharmacokinetic properties of MPSP or developing analogs with improved potency and selectivity. MPSP could also be used as a tool for studying the role of N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide in other physiological processes, such as cancer and immune function. Overall, MPSP represents a promising avenue for the development of novel therapeutics for metabolic disorders and other diseases.
Wissenschaftliche Forschungsanwendungen
MPSP has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. In preclinical studies, MPSP has been shown to improve insulin sensitivity and glucose homeostasis in animal models of obesity and insulin resistance. MPSP has also been shown to improve lipid metabolism and reduce inflammation in these models.
Eigenschaften
IUPAC Name |
N-methyl-N-[4-[(4-propylphenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-5-15-6-12-18(13-7-15)24(22,23)19-16-8-10-17(11-9-16)20(3)14(2)21/h6-13,19H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKHFLZGZFNTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,6-diethylphenyl)-2-{[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4286687.png)
![4-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4286695.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286708.png)

![N-[1-(4-tert-butylphenyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286716.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide](/img/structure/B4286723.png)
![2-{[(4-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4286732.png)
![N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286746.png)


![2-{[4-allyl-5-(cyclohexylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4286787.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-ethylphenyl)-1-piperazinecarbothioamide](/img/structure/B4286792.png)